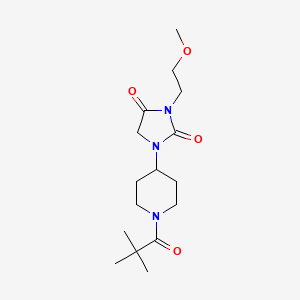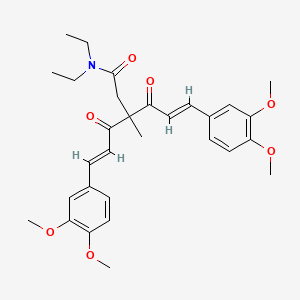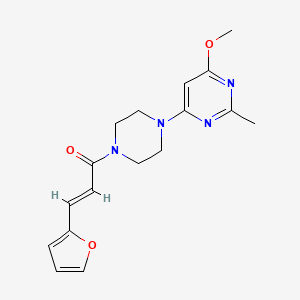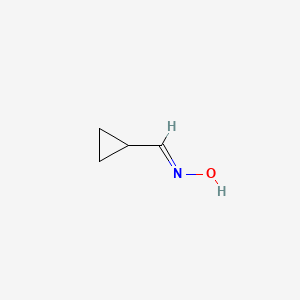
3-amino-5-fluoro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-fluoro-1-methylpyridin-2(1H)-one, also known as 5-fluoro-2-methylpyridin-3-amine or FMPA, is a small organic compound with a molecular weight of 144.11 g/mol. It is a colorless, crystalline solid with a melting point of 94-95 °C and a boiling point of 220-222 °C. FMPA is a versatile compound that is widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity : A novel phthalide derivative, structurally related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, was analyzed for its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This compound demonstrated significant antioxidant activities, evaluated through various assays like DPPH radical scavenging activity and ferric reducing antioxidant power assay (Yılmaz et al., 2020).
Potent BACE1 Inhibitor for Alzheimer's Disease : A compound related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, namely 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, was synthesized as a potent BACE1 inhibitor. This could be a potential treatment for Alzheimer's Disease, showing the relevance of such compounds in neurodegenerative disease research (Zhou, Malamas, & Robichaud, 2009).
HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 3-amino-pyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 RT. Some analogs were found to be potent and highly selective antagonists, showcasing the potential of these compounds in antiviral therapies (Saari et al., 1992).
DNA Interactions and Antimicrobial Activity : A study on Ag(2-amino-3-methylpyridine)(2)]NO(3) and Ag(pyridine-2-carboxaldoxime)NO(3) revealed their interaction with DNA and considerable antimicrobial activity against various bacteria and yeasts. This research indicates the potential of such compounds in antimicrobial applications (Abu-Youssef et al., 2010).
Propriétés
IUPAC Name |
3-amino-5-fluoro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYIQGINIDFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-fluoro-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)

![N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2449426.png)

amine](/img/structure/B2449431.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)

